
2,2'-Bis(diphenylphosphino)-1,1'-bi(cyclopentane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) is a bidentate ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) typically involves the reaction of diphenylphosphine with 1,1’-bi(cyclopentane) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the 1,1’-bi(cyclopentane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The ligand can participate in substitution reactions where one or both of the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound is used in the study of enzyme models and metalloproteins.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) exerts its effects involves the formation of stable complexes with transition metals. The phosphine groups coordinate to the metal center, stabilizing it and facilitating various catalytic processes. The molecular targets include metal ions such as palladium, platinum, and rhodium, which are commonly used in catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
- 1,2-Bis(diphenylphosphino)ethane
- 2,2’-Bis(diphenylphosphino)-1,1’-biphenyl
Uniqueness
2,2’-Bis(diphenylphosphino)-1,1’-bi(cyclopentane) is unique due to its cyclopentane backbone, which provides a different steric environment compared to other similar compounds. This unique structure can lead to different reactivity and selectivity in catalytic processes, making it a valuable ligand in various applications.
Propriétés
Formule moléculaire |
C34H36P2 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
[2-(2-diphenylphosphanylcyclopentyl)cyclopentyl]-diphenylphosphane |
InChI |
InChI=1S/C34H36P2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2 |
Clé InChI |
UKCDADXCAXXBGR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCC4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


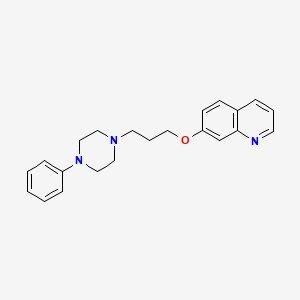
![1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate](/img/structure/B12893034.png)
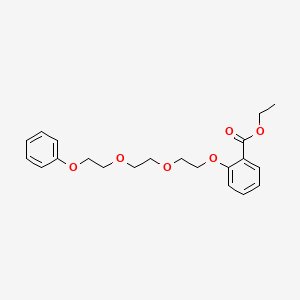



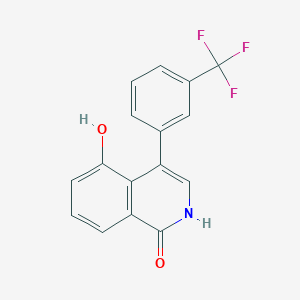
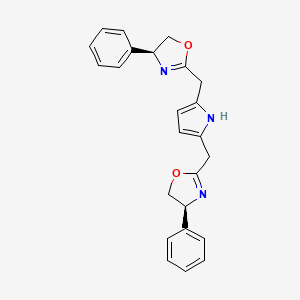
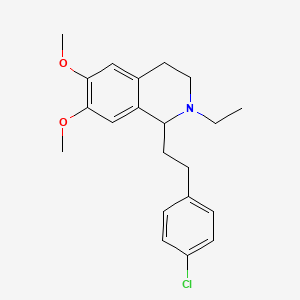
![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
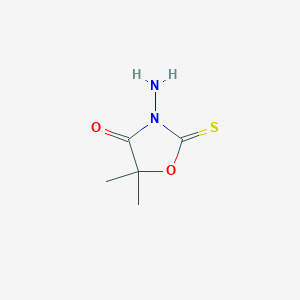
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)

![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)
